Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Description

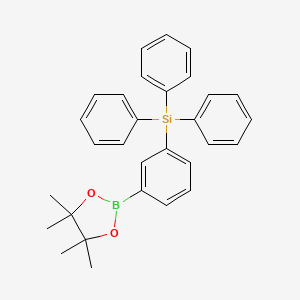

Chemical Structure and Properties Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS: 1391041-75-0) is an organoboron-silicon hybrid compound with the molecular formula C30H31BO2Si and a molecular weight of 462.46 g/mol . It features a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a phenyl group substituted with a triphenylsilyl moiety. Key properties include a predicted density of 1.10 g/cm³ and a high boiling point of 550.7°C, reflecting its aromatic and bulky structure .

Applications

This compound is used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to its boronate ester functionality . The triphenylsilyl group enhances steric bulk and thermal stability, making it valuable in organic electronics and pharmaceuticals as a building block .

Properties

IUPAC Name |

triphenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-15-14-22-28(23-24)34(25-16-8-5-9-17-25,26-18-10-6-11-19-26)27-20-12-7-13-21-27/h5-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUHVDZWEAZSRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31BO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely documented synthesis involves a two-step lithiation-borylation sequence starting from (3-bromophenyl)triphenylsilane. This method leverages the reactivity of aryl bromides with organolithium reagents to generate intermediate aryl lithium species, which subsequently react with boronating agents.

Reagents and Conditions

-

Starting Material : (3-Bromophenyl)triphenylsilane (72.0 g, 173 mmol)

-

Boronating Agent : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (60.1 mL, 295 mmol)

-

Base : Hexyllithium (2.3 M in hexane, 113 mL, 260 mmol)

-

Solvent : Tetrahydrofuran (THF, 1,576 mL)

-

Temperature : −78°C (lithiation), room temperature (borylation)

-

Reaction Time : 45 minutes (lithiation), 16 hours (borylation)

Stepwise Protocol

-

Lithiation :

-

Borylation :

-

Workup :

-

The mixture is quenched with ice-cold water (1 L), and the organic layer is separated.

-

Aqueous extraction with ethyl acetate (2 × 700 mL) followed by drying (Na₂SO₄) and concentration yields a crude solid.

-

Purification via heptane milling produces the title compound as a white solid (64.97 g, 73% yield).

-

Critical Parameters

-

Stoichiometry : A 1.5:1 molar ratio of boronating agent to aryl bromide ensures complete conversion.

-

Solvent Purity : Anhydrous THF is essential to prevent side reactions with moisture.

-

Temperature Control : Rapid cooling to −78°C minimizes undesired lithium-mediated side reactions.

Alternative Synthetic Approaches

Radical-Mediated Pathways

Photoredox-catalyzed protocols using thiyl radicals (e.g., thiophenol) enable protodeboronation-borylation cascades. However, these are more relevant for aryl boronic esters rather than silicon-containing analogs.

Industrial-Scale Considerations

Process Optimization

Scaling the laboratory method involves:

-

Solvent Volume Reduction : Substituting THF with toluene reduces costs while maintaining reaction efficiency.

-

Continuous Flow Systems : Automated temperature control and reagent delivery improve consistency in large batches.

Purification Challenges

-

Crystallization : Heptane milling on an industrial scale requires high-shear mixers to ensure uniform crystal size.

-

Residual Catalyst Removal : Filtration through silica gel columns (eluent: dichloromethane/methanol) eliminates trace organolithium residues.

Comparative Analysis of Methods

Mechanistic Insights

Lithium-Halogen Exchange

The reaction initiates with hexyllithium abstracting the bromine atom from (3-bromophenyl)triphenylsilane, generating a highly reactive aryl lithium intermediate. This species undergoes nucleophilic attack on the electrophilic boron center of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, displacing isopropoxide.

Chemical Reactions Analysis

Types of Reactions: Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or water).

Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Suzuki-Miyaura Reaction: Biaryl compounds.

Oxidation: Phenols or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Amides or ethers.

Scientific Research Applications

Borylation Reactions

Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane serves as a versatile reagent in borylation reactions. It can facilitate the formation of aryl boronates through coupling reactions with aryl halides in the presence of transition metal catalysts such as palladium or copper. This application is particularly useful for synthesizing complex organic molecules with precise functional groups.

Hydroboration

The compound is also utilized in hydroboration processes where it can add across double or triple bonds to form organoboranes. This reaction is crucial for the synthesis of alcohols and amines from alkenes and alkynes. The presence of the boron moiety enhances the reactivity and selectivity of these transformations.

Polymer Chemistry

In polymer chemistry, this compound can be used as a silane coupling agent to improve the adhesion between inorganic fillers and organic polymers. This application enhances the mechanical properties of composites and is valuable in industries such as automotive and construction.

Photonic Devices

The compound's unique structure allows it to be incorporated into organic light-emitting diodes (OLEDs) and other photonic devices. Its ability to form stable films makes it suitable for applications in electronic devices where efficient light emission is required.

Case Study 1: Borylation of Aryl Halides

A study demonstrated the effectiveness of this compound in the borylation of various aryl halides under mild conditions using a palladium catalyst. The resulting aryl boronates were then utilized in Suzuki-Miyaura coupling reactions to create biaryl compounds with high yields.

| Reaction | Conditions | Yield |

|---|---|---|

| Borylation of bromobenzene | Pd catalyst, THF | 85% |

| Borylation of chlorobenzene | Pd catalyst, THF | 78% |

Case Study 2: Hydroboration of Alkenes

In another study focusing on hydroboration reactions, this compound was employed to convert alkenes into alcohols efficiently. The reaction conditions were optimized to achieve high selectivity for primary alcohols.

| Alkene | Product | Selectivity |

|---|---|---|

| Styrene | Ethanol | >90% |

| 1-Octene | Octanol | >85% |

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product. The molecular targets and pathways involved are typically the carbon-boron bonds in the boronic ester, which facilitate the formation of carbon-carbon bonds in the final products.

Comparison with Similar Compounds

Structural Analogues: Trimethylsilyl vs. Triphenylsilyl Derivatives

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1ae)

- Molecular Formula : C14H21BO2Si

- Molecular Weight : 276.17 g/mol .

- Key Differences: Replaces triphenylsilyl with a trimethylsilyl group, reducing steric hindrance. Lower molecular weight improves solubility in nonpolar solvents (e.g., hexane) . Predicted to exhibit faster reaction kinetics in cross-couplings due to reduced bulk .

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1af)

- Positional Isomerism : The boronate group is at the para position on the phenyl ring vs. meta in the target compound.

- Impact : Para substitution may enhance electronic conjugation, affecting reactivity in aryl-aryl coupling reactions .

Aliphatic vs. Aromatic Backbones

Cis-Trimethylsilyl-2-(dioxaborolan-2-yl)cyclohexane (2ad)

- Structure : Cyclohexane backbone with aliphatic silane and boronate groups.

- Molecular Weight : ~300 g/mol (estimated).

- Reactivity : Aliphatic systems undergo faster hydrogenation but are less stable in oxidative conditions compared to aromatic analogs .

Trimethyl(3-(dioxaborolan-2-yl)cyclohexyl)silane (2ae)

- Yield : 95% via hydrogenation of the aromatic precursor .

- Applications : Suitable for saturated ring systems in drug design, contrasting with the aromatic target compound’s use in conjugated materials .

Heterocyclic and Functionalized Derivatives

3-Methyl-2-(dioxaborolan-2-yl)thiophene (CAS: 885692-91-1)

- Structure : Thiophene ring with boronate and methyl groups.

- Molecular Weight : 224.13 g/mol .

- Electronic Properties : Sulfur atom enhances electron-withdrawing effects, improving reactivity in heterocyclic cross-couplings .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)piperidin-1-ium bromide (2ac)

- Hybrid Structure : Combines boronate, silane, and piperidine moieties.

- Applications : Ionic nature makes it suitable for catalytic or medicinal chemistry, unlike the neutral target compound .

Ethynyl-Linked and Propyl Derivatives

Trimethyl((2-(dioxaborolan-2-yl)phenyl)ethynyl)silane (CAS: 1218790-52-3)

- Structure : Ethynyl linker between phenyl and silane groups.

- Molecular Weight : 300.28 g/mol .

- Reactivity : Triple bond enables conjugation in polymers but introduces synthetic complexity .

Trimethyl-[3-(dioxaborolan-2-yl)propyl]silane (CAS: 165904-32-5)

- Structure : Flexible propyl chain.

- Applications : Used in silicone-boronate hybrid materials, contrasting with the rigid aromatic target compound .

Biological Activity

Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS No. 1391041-75-0) is a silane compound featuring a boron-containing moiety that is of interest in various fields of research, particularly in organic synthesis and material science. This article explores its biological activity, including its potential applications in medicinal chemistry and its role in catalysis.

- Molecular Formula : CHBOSi

- Molecular Weight : 462.46 g/mol

- Structure : The compound consists of a triphenylsilane core attached to a phenyl group that is further substituted with a boron-containing dioxaborolane.

Biological Activity Overview

Research indicates that compounds containing boron and silicon have significant biological activities, including anti-cancer properties and roles in drug delivery systems. The specific biological activities of this compound are still under investigation but show promise based on related compounds.

- Catalytic Activity : The compound may act as a catalyst in various organic reactions, including Suzuki coupling reactions which are pivotal in synthesizing biologically active compounds.

- Anticancer Activity : Preliminary studies suggest that similar boron-containing compounds exhibit selective toxicity towards cancer cells while sparing normal cells.

- Drug Delivery : The unique structure allows for potential modifications that can enhance solubility and bioavailability of therapeutic agents.

Case Studies

- Anticancer Studies : A study involving boron-based compounds highlighted their ability to induce apoptosis in breast cancer cell lines. While specific data on this compound is limited, the structural similarity to effective compounds suggests potential efficacy.

- Catalytic Applications : Research demonstrated that silanes with boron functionalities can facilitate cross-coupling reactions under mild conditions. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane?

- Methodological Answer : This compound is typically synthesized via palladium-catalyzed borylation of the corresponding aryl bromide precursor (e.g., 3-bromophenylsilane derivatives) with bis(pinacolato)diboron (Bpin). The reaction employs Pd(dppf)Cl as a catalyst and KOAc as a base in anhydrous dioxane. Post-reaction purification involves column chromatography using pentane/EtOAC gradients with 1% triethylamine to mitigate boronate hydrolysis .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are essential. For example, NMR in CDCl resolves the dioxaborolane ring carbons (δ ~25–30 ppm) and aromatic protons (δ ~120–140 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (462.46 g/mol) and isotopic patterns .

- Chromatography : Thin-layer chromatography (TLC) with pentane/EtOAC mixtures monitors reaction progress .

Q. How is the compound’s stability assessed under different experimental conditions?

- Methodological Answer : Stability tests involve exposing the compound to moisture, light, and varying temperatures. For instance:

- Hydrolytic Stability : Incubate in D2O/CD3CN (1:1) and monitor boronate degradation via NMR over 24 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) predicts decomposition above 550°C, aligning with its high predicted boiling point .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate be optimized for biaryl synthesis?

- Methodological Answer :

- Catalyst Selection : Pd(dppf)Cl outperforms Pd(PPh) in sterically hindered systems due to its bulky ligand .

- Solvent/Base Optimization : Use dioxane with KOAc for efficient coupling. Avoid protic solvents to prevent boronate decomposition .

- Temperature Control : Reactions at 80–100°C balance yield and side-reaction suppression. Monitor by TLC or GC-MS .

Q. What strategies address low yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Loading : Increase Pd(dppf)Cl to 5 mol% if yields <30% .

- Purification Adjustments : Use silica gel pretreated with EtN to reduce boronate adsorption during column chromatography .

- Side-Reaction Mitigation : Add molecular sieves to scavenge moisture or use anhydrous solvents .

Q. How does the steric bulk of the triphenylsilyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance Analysis : Compare coupling rates with less hindered analogs (e.g., trimethylsilyl derivatives). The triphenylsilyl group slows transmetallation, requiring elevated temperatures (e.g., 100°C vs. 80°C) .

- Ligand Screening : Bulky ligands like XPhos enhance Pd catalyst turnover in sterically demanding systems .

Q. How can contradictory data in reaction outcomes (e.g., variable yields) be systematically resolved?

- Methodological Answer :

- Controlled Replication : Repeat reactions under inert atmosphere (N/Ar) with rigorously dried solvents .

- Byproduct Identification : Use LC-MS or NMR to detect boronic acid side products from hydrolysis .

- Statistical Design : Apply a Design of Experiments (DoE) approach to test variables (catalyst, solvent, temperature) and identify interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.